molecular formula C15H15NO B8779980 4-(3,4-Dihydro-2H-chromen-2-yl)aniline CAS No. 73110-90-4

4-(3,4-Dihydro-2H-chromen-2-yl)aniline

Cat. No. B8779980
CAS RN: 73110-90-4
M. Wt: 225.28 g/mol
InChI Key: PIHTZXJLJILBIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dihydro-2H-chromen-2-yl)aniline is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-Dihydro-2H-chromen-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-Dihydro-2H-chromen-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73110-90-4

Product Name

4-(3,4-Dihydro-2H-chromen-2-yl)aniline

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-(3,4-dihydro-2H-chromen-2-yl)aniline

InChI

InChI=1S/C15H15NO/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-6,8-9,15H,7,10,16H2

InChI Key

PIHTZXJLJILBIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2OC1C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Acetylamino-2'-hydroxychalcone (7.20 g.), was boiled under reflux with acetic acid (100 ml) and concentrated hydrochloric acid (25 ml.) for 7 hrs. The clear solution of 4'-aminoflavanone hydrochloride was treated under a nitrogen atmosphere with amalgamated zinc (from zinc powder (40 g.) and mercuric chloride (0.8 g.)) and stirred at room temperature for 4 hrs. The residual zinc was filtered off and washed with acetic acid. The combined washings and filtrate were neutralised to bicarbonate solution, and the oily product extracted into dichloromethane. The solution was chromatographed on neutral alumina, eluting with dichloromethane and the first fraction evaporated giving the solid 4'-aminoflavan, which was recrystallised from boiling 60°-80° C. petroleum ether, cooling to -10° C., yielding 180 mg., m.p. 85°-87° C.
Name
4-Acetylamino-2'-hydroxychalcone
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
4'-aminoflavanone hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
40 g
Type
catalyst
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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